molecular formula C6H4N4S3 B1596961 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole CAS No. 332110-36-8

3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole

Cat. No.: B1596961
CAS No.: 332110-36-8
M. Wt: 228.3 g/mol
InChI Key: DEINMJVIGSQZRF-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Thiadiazole (B1232254) Scaffolds in Advanced Chemical and Biological Research

The 1,2,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be derivatized to bind to a variety of biological targets, thereby exhibiting a wide range of pharmacological activities. researchgate.netresearchgate.netsysrevpharm.org The significance of the 1,2,4-thiadiazole core stems from its unique chemical properties, which make it a versatile building block in the design of new therapeutic agents. researchgate.net

Researchers are drawn to this scaffold for several reasons:

Diverse Biological Activities: The 1,2,4-thiadiazole ring is a component of molecules with demonstrated antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. buyersguidechem.comnih.gov

Chemical Stability: The aromatic nature of the thiadiazole ring generally imparts good chemical and thermal stability, a desirable feature for drug candidates. nih.gov

Synthetic Accessibility: Numerous synthetic methods have been developed to create substituted 1,2,4-thiadiazoles, allowing chemists to systematically modify the core structure to optimize biological activity. researchgate.netrsc.org

Bioisosteric Replacement: The scaffold can act as a bioisostere for other chemical groups, like esters or amides, helping to improve the pharmacokinetic properties of a potential drug. nih.gov

The only commercially available drug containing this ring system is the antibiotic Cefozopran, highlighting the therapeutic potential of this heterocyclic family. researchgate.net

Overview of 1,2,4-Thiadiazole Derivatives and their Diverse Academic Relevance

The academic and industrial interest in 1,2,4-thiadiazole derivatives is broad, spanning medicinal chemistry, agrochemicals, and materials science. researchgate.net The versatility of the scaffold allows for substitution at the C3 and C5 positions, leading to a vast chemical space for exploration.

The diverse academic relevance of these derivatives is evidenced by their investigation as:

Anticancer Agents: Many derivatives have been synthesized and tested against various human cancer cell lines, including breast, colon, lung, and leukemia. buyersguidechem.comnih.gov

Antimicrobial Agents: Research has focused on developing new antibacterial and antifungal drugs to combat resistance, with some thiadiazoles showing potent activity. sysrevpharm.orgresearchgate.net

Enzyme Inhibitors: They have been studied as inhibitors of key enzymes such as cathepsin B, cyclooxygenase (COX), and protein kinases, which are implicated in a range of diseases. buyersguidechem.com

CNS-Active Agents: Certain derivatives have been explored for their potential as anticonvulsant and antidepressant medications. researchgate.netnih.gov

The table below summarizes some of the key biological activities investigated for various 1,2,4-thiadiazole derivatives.

Biological ActivityTherapeutic Area
AnticancerOncology
AntibacterialInfectious Diseases
AntifungalInfectious Diseases
Anti-inflammatoryInflammation, Pain
AntiviralInfectious Diseases
AnticonvulsantNeurology (Epilepsy)
DiureticCardiovascular
AntidiabeticEndocrinology

Specific Research Focus on 3,5-Bis(cyanomethylthio)-1,2,4-Thiadiazole

Within the large family of 1,2,4-thiadiazoles, This compound represents a specific target of interest. Its structure features the core 1,2,4-thiadiazole ring symmetrically substituted at the 3 and 5 positions with cyanomethylthio (-S-CH₂-CN) groups.

Chemical Properties of this compound

Property Value
CAS Number 332110-36-8
Molecular Formula C₆H₄N₄S₃
IUPAC Name 2,2'-((1,2,4-Thiadiazole-3,5-diyl)bis(sulfanediyl))diacetonitrile

| Molecular Weight | 228.31 g/mol |

Rationale for Comprehensive Investigation

While specific, large-scale published studies on this compound are not widely available, the rationale for its investigation can be inferred from the known value of its constituent parts. The primary motivation is the exploration of new chemical entities built upon the privileged 1,2,4-thiadiazole scaffold.

The specific rationale includes:

Leveraging a Proven Scaffold: The well-documented and diverse biological activity of the 1,2,4-thiadiazole core makes it a promising starting point for discovering new bioactive compounds.

Modulation of Properties: The introduction of the cyanomethylthio substituents is a deliberate chemical modification. The thioether (-S-) linkage is a common and effective way to connect functional groups to the thiadiazole ring. The cyanomethyl (-CH₂-CN) group is particularly interesting as it increases polarity and introduces a nitrile functional group, which can act as a hydrogen bond acceptor or a reactive handle for further chemical transformations.

Exploring Structure-Activity Relationships (SAR): Synthesizing and testing symmetrically substituted derivatives like this one is a classic strategy in medicinal chemistry to understand how specific functional groups contribute to biological activity. The investigation of related 3,5-bis(alkylthio)-1,2,4-thiadiazoles highlights the synthetic interest in this particular substitution pattern. researchgate.net

Scope and Objectives of Current Research Endeavors

The objectives of research into a novel compound like this compound typically follow a structured path from synthesis to potential application.

The primary objectives would be:

Development of Efficient Synthesis: A key goal is to establish a reliable and efficient synthetic protocol. Research on related compounds suggests that methods like the oxidative dimerization of S-alkyl dithiocarbamates could be adapted for this purpose, with a focus on green chemistry principles such as using environmentally benign reagents and solvents. researchgate.net

Physicochemical Characterization: Thoroughly characterizing the compound's physical and chemical properties, including its structure, purity, solubility, and stability.

Biological Screening: Conducting a broad screening program to identify any significant biological activity. Based on the profile of the 1,2,4-thiadiazole class, this screening would likely prioritize anticancer, antimicrobial, and anti-inflammatory assays. researchgate.netnih.govresearchgate.net

Elucidation of Mechanism of Action: If promising activity is found, subsequent research would aim to determine the compound's mechanism of action at the molecular level, identifying the specific enzymes or receptors it interacts with.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[5-(cyanomethylsulfanyl)-1,2,4-thiadiazol-3-yl]sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4S3/c7-1-3-11-5-9-6(13-10-5)12-4-2-8/h3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEINMJVIGSQZRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)SC1=NSC(=N1)SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384446
Record name 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332110-36-8
Record name 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((3-((CYANOMETHYL)THIO)-1,2,4-THIADIAZOL-5-YL)THIO)ACETONITRILE
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Synthetic Methodologies for 3,5 Bis Cyanomethylthio 1,2,4 Thiadiazole

General Synthetic Strategies for 1,2,4-Thiadiazole (B1232254) Core Systems

The synthesis of the 1,2,4-thiadiazole ring is a well-established area of heterocyclic chemistry, with several key strategies developed for its construction. These methods often involve the formation of crucial sulfur-nitrogen bonds and can be broadly categorized into cyclization and dimerization approaches.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a common strategy for forming the 1,2,4-thiadiazole ring. This approach typically involves a linear precursor that already contains the necessary atoms for the ring system. The cyclization is then induced, often through an oxidative process, to form the heterocyclic ring. For instance, the oxidative intramolecular formation of an S-N bond in imidoyl thioureas, mediated by reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA), provides an efficient, metal-free route to 3-substituted-5-arylamino-1,2,4-thiadiazoles. organic-chemistry.org This method is valued for its short reaction times and high yields. Another example involves the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which allows for the synthesis of a wide range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.org

Intermolecular Cyclization Approaches

Intermolecular cyclization strategies involve the reaction of two or more different molecules to build the 1,2,4-thiadiazole core. These methods offer a high degree of flexibility in accessing a diverse range of substituted thiadiazoles. A notable example is the thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles, which shares mechanistic principles applicable to thiadiazole synthesis. jocpr.com

Oxidative Dimerization Strategies

Oxidative dimerization is a powerful and frequently employed method for the synthesis of symmetrically substituted 1,2,4-thiadiazoles. This strategy typically involves the oxidation of thioamides or related sulfur-containing starting materials. The reaction proceeds through the formation of a disulfide intermediate, which then undergoes cyclization with the elimination of a byproduct to yield the 3,5-disubstituted 1,2,4-thiadiazole. A variety of oxidizing agents have been successfully used, including hypervalent iodine reagents, halogens, and even enzymatic systems. nih.govnih.gov For example, thioamides can undergo oxidative dimerization using o-iodoxybenzoic acid (IBX) in the presence of tetraethylammonium (B1195904) bromide (TEAB) to produce 3,5-disubstituted 1,2,4-thiadiazoles in excellent yields. nih.gov

A particularly relevant application of this strategy is the oxidative dimerization of S-alkyl dithiocarbamates. This method has been shown to be an efficient protocol for the synthesis of 3,5-bis(alkylthio)-1,2,4-thiadiazoles using reagents such as molecular iodine and oxone. researchgate.net The use of these reagents is advantageous as it allows for reactions to be performed in environmentally benign solvents under mild conditions, avoiding the need for transition metals. researchgate.net

Oxidizing AgentSubstrateProductKey Features
o-Iodoxybenzoic acid (IBX)/TEABThioamides3,5-Disubstituted 1,2,4-thiadiazolesExcellent yields.
Molecular Iodine/OxoneS-Alkyl dithiocarbamates3,5-Bis(alkylthio)-1,2,4-thiadiazolesGreen solvents, mild conditions, metal-free. researchgate.net
Phenyliodine(III) bis(trifluoroacetate) (PIFA)Imidoyl thioureas3-Substituted-5-arylamino-1,2,4-thiadiazolesMetal-free, short reaction times, high yields. organic-chemistry.org

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions represent another versatile approach to heterocyclic synthesis, although they are more commonly associated with the formation of 1,3,4-thiadiazole (B1197879) isomers. nih.govmdpi.com These reactions involve the combination of a 1,3-dipole with a dipolarophile. While less common for the direct synthesis of the 1,2,4-thiadiazole core, variations and rearrangements of the resulting cycloadducts can sometimes lead to this ring system. For instance, a low-yielding dipolar cycloaddition has been noted as an alternative route to access 3-amino-5-acyl-1,2,4-thiadiazoles. rsc.org

Targeted Synthesis of 3,5-Bis(cyanomethylthio)-1,2,4-Thiadiazole

The synthesis of the specifically substituted compound, this compound, is logically approached through the oxidative dimerization of a suitable precursor, a strategy that aligns with the general methodologies for this class of compounds.

Elucidation of Precursor Selection and Reaction Pathways

The most probable synthetic route to this compound involves the oxidative dimerization of S-cyanomethyl dithiocarbamate (B8719985). This precursor contains the necessary cyanomethylthio group that will ultimately be attached to the 3 and 5 positions of the 1,2,4-thiadiazole ring.

The reaction pathway is believed to proceed as follows:

Formation of the Dithiocarbamate Precursor: The S-cyanomethyl dithiocarbamate precursor would first be synthesized, likely from the reaction of carbon disulfide and ammonia (B1221849) to form ammonium (B1175870) dithiocarbamate, followed by alkylation with chloroacetonitrile.

Oxidative Dimerization: The S-cyanomethyl dithiocarbamate would then be subjected to an oxidizing agent. Based on established protocols for similar transformations, a mixture of molecular iodine (I₂) and an oxidant like oxone would be effective. researchgate.net

Intermediate Formation: The oxidation would lead to the formation of a disulfide-linked intermediate.

Cyclization and Ring Formation: This intermediate would then undergo an intramolecular cyclization, with the elimination of a small molecule (such as hydrogen sulfide), to form the stable 1,2,4-thiadiazole ring, yielding the final product, this compound.

The following table summarizes the key reactants and reagents in the proposed synthesis:

Reactant/ReagentRole in Synthesis
Carbon Disulfide (CS₂)Source of the dithiocarbamate backbone.
Ammonia (NH₃)Nitrogen source for the dithiocarbamate.
Chloroacetonitrile (ClCH₂CN)Alkylating agent to introduce the cyanomethyl group.
Molecular Iodine (I₂) / OxoneOxidizing agents to facilitate the dimerization and cyclization. researchgate.net

This targeted approach, leveraging the well-documented oxidative dimerization of dithiocarbamates, provides a logical and efficient pathway to the synthesis of this compound.

Optimization of Reaction Conditions and Yield

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are typically optimized include the choice of oxidant, solvent, temperature, and reaction time. Various oxidizing agents have been employed for the synthesis of 3,5-bis(alkylthio)-1,2,4-thiadiazoles, including molecular iodine, hydrogen peroxide, and hypervalent iodine reagents. researchgate.net

The selection of the solvent system is also critical. While many organic solvents can be used, the solubility of the reactants and the intermediate dithiocarbamate salt often dictates the most suitable choice. The temperature of the reaction can influence the rate of both the desired cyclization and potential side reactions, thus requiring careful control to maximize the yield of the target compound.

Below is a representative data table illustrating the potential impact of different oxidants and solvents on the yield of a generic 3,5-bis(alkylthio)-1,2,4-thiadiazole synthesis, which would be analogous to the optimization process for this compound.

Table 1: Optimization of Reaction Conditions for a Generic 3,5-bis(alkylthio)-1,2,4-thiadiazole Synthesis

Entry Oxidant Solvent Temperature (°C) Time (h) Yield (%)
1 I₂ Ethanol 25 12 75
2 H₂O₂ Acetonitrile 0-25 8 68
3 Oxone® Methanol/Water 25 6 85
4 I₂ Dichloromethane 25 12 70

Exploration of Sustainable Synthetic Approaches (e.g., Transition-Metal-Free, Aqueous Media)

In recent years, there has been a significant shift towards the development of more sustainable synthetic methodologies in organic chemistry. For the synthesis of 1,2,4-thiadiazoles, this includes the use of transition-metal-free catalysts and environmentally benign solvents such as water. researchgate.net The oxidative dimerization of dithiocarbamates is inherently a transition-metal-free process, aligning well with green chemistry principles.

The use of green solvents, particularly water or aqueous-organic mixtures, is a key aspect of sustainable synthesis. researchgate.net For the preparation of this compound, exploring the reaction in aqueous media could offer significant environmental and economic advantages by reducing the reliance on volatile organic compounds. Furthermore, the development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. rsc.org

Post-Synthetic Chemical Functionalization and Derivatization

The 1,2,4-thiadiazole ring is generally stable to a range of chemical conditions, allowing for the selective functionalization of its substituents. isres.org For this compound, the primary sites for post-synthetic modification are the cyanomethylthio moieties.

Reactivity of Cyanomethylthio Moieties in Advanced Synthesis

The cyanomethylthio group (-SCH₂CN) possesses two reactive centers: the sulfur atom and the cyano group. The sulfur atom can potentially be oxidized to the corresponding sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties and biological activity of the molecule.

The cyano group is a versatile functional group that can undergo a variety of transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. This reactivity opens up a wide range of possibilities for creating a library of derivatives from the parent this compound scaffold. The reactivity at the 5-position of the 1,2,4-thiadiazole ring is generally higher in nucleophilic substitution reactions. isres.org

Stereoselective Synthesis Considerations (if applicable)

The molecule this compound is achiral and does not possess any stereocenters. Therefore, considerations of stereoselective synthesis are not applicable to the preparation of the parent compound itself. However, if the cyanomethylthio side chains were to be functionalized with chiral reagents or if chiral centers were to be introduced through subsequent reactions, then stereoselective synthesis would become a relevant consideration for the preparation of its derivatives.

Spectroscopic Data for this compound Not Found

Following a comprehensive search of available scientific literature, no specific experimental data for the advanced spectroscopic characterization of the chemical compound This compound could be located. Searches for dedicated studies detailing the ¹H NMR, ¹³C NMR, two-dimensional NMR, solid-state NMR, and FT-IR analyses of this specific molecule did not yield any relevant results.

While numerous studies on the spectroscopic properties of various 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives are available, none of them provide the specific spectral data required to construct a detailed analysis for this compound as per the requested outline. The generation of a scientifically accurate article with detailed research findings and data tables is therefore not possible without access to primary or secondary sources reporting on this compound.

Further investigation into synthesis and characterization literature for closely related analogues also did not provide sufficient data to extrapolate and construct a reliable spectroscopic profile for the target compound. The information necessary to fulfill the detailed structural elucidation as outlined in the request is absent from the currently accessible scientific databases.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Bis Cyanomethylthio 1,2,4 Thiadiazole

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Raman Spectroscopy for Complementary Vibrational Insights

No experimental Raman spectra for 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole have been published. Such a spectrum would be anticipated to reveal characteristic vibrational modes, including the C≡N stretching of the cyanomethyl groups, C-S stretching, S-S stretching if present, and the vibrations of the 1,2,4-thiadiazole (B1232254) ring.

Detailed Vibrational Assignment and Potential Energy Distribution (PED) Analysis

A detailed vibrational assignment and Potential Energy Distribution (PED) analysis are contingent on the availability of experimental infrared and Raman spectra, coupled with theoretical calculations. As no experimental spectra for this compound are available, a PED analysis to assign specific vibrational modes to the potential energy contributions of the molecule's internal coordinates could not be performed.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Studies

Specific high-resolution mass spectrometry (HRMS) data for this compound, which would confirm its elemental composition through a precise mass measurement, has not been reported. Furthermore, fragmentation studies, which would elucidate the compound's structure by analyzing its fragmentation pattern under mass spectrometric conditions, are also unavailable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum for this compound, which would provide insights into its electronic transitions and the extent of electronic conjugation, is not documented in the available literature. Analysis of such a spectrum would typically involve identifying the absorption maxima (λmax) corresponding to π→π* and n→π* transitions.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Data

Definitive solid-state structural data from single-crystal X-ray diffraction is the gold standard for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. There are no published reports of the synthesis of single crystals of this compound, and consequently, no crystallographic data, such as unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, are available.

Computational Chemistry and Theoretical Analysis of 3,5 Bis Cyanomethylthio 1,2,4 Thiadiazole

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely employed for optimizing molecular structures and predicting various chemical and physical properties. For the specific analysis of 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole, DFT calculations would serve as the foundation for understanding its stability, reactivity, and electronic characteristics.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would involve calculating bond lengths, bond angles, and dihedral (torsion) angles. DFT calculations, often using a basis set like B3LYP/6-311G**, would identify the equilibrium geometry.

Conformational analysis would explore the different spatial arrangements of the cyanomethylthio side chains relative to the central 1,2,4-thiadiazole (B1232254) ring. By rotating the bonds connecting the side chains to the ring, different conformers can be identified. The calculations would determine the relative energies of these conformers, identifying the most stable (lowest energy) conformation and the energy barriers between different conformations. This is crucial as the molecular conformation can significantly influence its physical properties and biological interactions.

Table 1: Predicted Parameters from Geometry Optimization (Illustrative) This table is illustrative of the type of data that would be generated from a DFT study. Specific values for this compound are not available in the searched literature.

Parameter Description Predicted Value
Bond Lengths (Å) e.g., C-S, C=N, S-N, C-C, C≡N Data not available
Bond Angles (°) e.g., S-C-S, C-N-S, C-S-C Data not available

Understanding the electronic structure involves mapping how electrons are distributed within the molecule. This analysis helps in identifying the electron-rich and electron-deficient areas. Methods such as Mulliken population analysis or Natural Population Analysis (derived from NBO) are used to assign partial charges to each atom in this compound. This information is vital for predicting how the molecule will interact with other molecules, including electrostatic interactions and sites susceptible to chemical attack. The distribution would likely show negative charges concentrated on the nitrogen and sulfur atoms of the thiadiazole ring and the nitrogen of the cyano groups, with positive charges on the carbon and hydrogen atoms.

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of high HOMO density are sites for electrophilic attack.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. Regions of high LUMO density are sites for nucleophilic attack.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. A large energy gap indicates higher kinetic stability and lower chemical reactivity. For this compound, DFT calculations would provide the energies of these orbitals and visualize their spatial distribution, offering predictions about the molecule's reactivity and electronic transition properties.

Table 2: Predicted Frontier Molecular Orbital Parameters (Illustrative) This table illustrates the kind of data FMO analysis would provide. Specific values for the target compound are not available in the searched literature.

Parameter Description Predicted Value
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital Data not available
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital Data not available

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic reactions.

Red regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. These would likely be found around the nitrogen atoms of the thiadiazole ring and the cyano groups.

Blue regions: Indicate positive electrostatic potential, representing electron-deficient areas that are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms.

Green regions: Indicate neutral or near-zero potential.

The MEP map provides a comprehensive view of the charge distribution and is used to predict intermolecular interactions and reactivity patterns.

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify which atoms in a molecule are most likely to be involved in a chemical reaction. It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. This analysis predicts the most reactive sites for:

Nucleophilic attack (f+): Where an electron is added.

Electrophilic attack (f-): Where an electron is removed.

Radical attack (f0): The average of the two.

By calculating the Fukui indices for each atom in this compound, one could pinpoint the specific atoms most susceptible to different types of chemical attack, providing a more refined prediction of local reactivity than MEP analysis alone.

Non-Covalent Interaction (NCI) Analysis (Reduced Density Gradient)

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize non-covalent interactions within a molecule and between molecules. chemtools.orgwikipedia.org These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial in determining the three-dimensional structure, stability, and reactivity of molecules. wikipedia.orgnih.gov The method is based on the electron density (ρ) and its first derivative, specifically the reduced density gradient (s). chemtools.orgwikipedia.org

The reduced density gradient is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. chemtools.org In areas of covalent bonds and non-covalent interactions, the reduced density gradient approaches zero. chemtools.org By plotting the reduced density gradient against the electron density, specific patterns emerge that signify different types of interactions. researchgate.net

A key output of NCI analysis is a 3D visualization of isosurfaces of the reduced density gradient. These surfaces are color-coded to distinguish between different types of non-covalent interactions. Typically:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weaker, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes. chemtools.org

For a molecule like This compound , NCI analysis would be instrumental in understanding its crystal packing and potential for forming molecular complexes. It would reveal intramolecular interactions, for instance, between the nitrogen of the cyano group and the sulfur atoms, or intermolecular interactions that dictate its solid-state architecture.

Illustrative Data Table: NCI Analysis of a Hypothetical Dimer of a Thiadiazole Derivative

This table demonstrates the kind of data that would be generated from an NCI analysis of a dimer, showing the type of interaction and the corresponding electron density (ρ) and reduced density gradient (s) values at the interaction's critical point.

Interaction TypeInteracting AtomsElectron Density (ρ) (a.u.)Reduced Density Gradient (s) (a.u.)Color of Isosurface
Hydrogen BondN···H-C0.0250.45Blue
Van der WaalsS···S0.0100.60Green
Steric RepulsionC-H···H-C0.0050.75Red

Theoretical Prediction and Validation of Spectroscopic Parameters (IR, Raman, NMR, UV-Vis)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and validating spectroscopic data. nih.govrsc.org These theoretical calculations provide valuable insights into the molecular structure and electronic properties, and can aid in the assignment of experimental spectra. researchgate.net

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. cnrs.fr These calculated frequencies, after appropriate scaling to account for approximations in the theory and basis sets, can be compared with experimental IR and Raman spectra. This comparison helps in assigning the observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. For This compound , this would allow for the definitive assignment of vibrations associated with the thiadiazole ring, the cyanomethyl groups, and the thioether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). acs.org By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained. These are then compared to experimental data to confirm the molecular structure. For the target molecule, this would be crucial for assigning the signals of the methylene (B1212753) carbons and the distinct carbon atoms within the thiadiazole ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netmdpi.comresearchgate.net It calculates the energies of electronic excitations from the ground state to various excited states. mdpi.com These excitation energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. For This compound , TD-DFT would predict the electronic transitions, likely involving the π-system of the thiadiazole ring and potentially charge-transfer transitions involving the sulfur atoms and cyano groups.

Illustrative Data Table: Predicted vs. Experimental Spectroscopic Data for a Thiadiazole Derivative

This table exemplifies how theoretical and experimental spectroscopic data are compared.

Spectroscopic TechniqueParameterCalculated ValueExperimental Value
FT-IRC=N stretch (cm⁻¹)15951600
FT-RamanS-S stretch (cm⁻¹)480485
¹³C NMRC-CN (ppm)115.2114.8
UV-Visλmax (nm)285288

Advanced Quantum Chemical Calculations and Methodologies

Ab Initio Methods for High-Accuracy Comparisons

While DFT is a workhorse in computational chemistry, ab initio methods, which are based on first principles without empirical parameterization, offer a pathway to higher accuracy, albeit at a greater computational cost. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation.

For a molecule like This compound , high-accuracy ab initio calculations could be used to benchmark the results obtained from more computationally efficient DFT methods. For instance, the geometry optimized with a DFT functional could be used for a single-point energy calculation with a high-level ab initio method to obtain a more accurate electronic energy. This is particularly important when studying reaction mechanisms or subtle conformational energy differences where high accuracy is paramount.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photophysical Behavior

As introduced earlier, TD-DFT is essential for understanding the behavior of molecules upon absorption of light. mdpi.comacs.org Beyond predicting UV-Vis spectra, TD-DFT can elucidate the nature of the excited states, including their geometries, dipole moments, and charge distributions. researchgate.netnih.gov This information is vital for understanding the photophysical behavior of a molecule, such as its potential for fluorescence or phosphorescence.

For This compound , a TD-DFT study would involve:

Optimization of the ground state geometry.

Calculation of vertical excitation energies to identify the bright (strongly absorbing) excited states.

Analysis of the molecular orbitals involved in these transitions to characterize them (e.g., π→π, n→π, charge-transfer).

Optimization of the geometry of the lowest-lying excited state to understand how the molecule relaxes after absorbing light. This is key to predicting emission properties.

Illustrative Data Table: TD-DFT Calculated Excited State Properties for a Thiadiazole Derivative

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S₁4.152990.002HOMO-1 -> LUMO (n→π)
S₂4.522740.350HOMO -> LUMO (π→π)
S₃4.882540.120HOMO -> LUMO+1 (π→π*)

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. wikipedia.orgamercrystalassn.orguni-rostock.de QTAIM analysis partitions a molecule into atomic basins and identifies critical points in the electron density. wikipedia.orgamercrystalassn.org

A bond critical point (BCP) located between two nuclei is an indicator of a chemical bond. wiley-vch.de The properties of the electron density at the BCP, such as its magnitude (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature of the bond. rsc.org

A high ρ(r) and a negative ∇²ρ(r) are characteristic of a shared interaction (covalent bond).

A low ρ(r) and a positive ∇²ρ(r) indicate a closed-shell interaction (like ionic bonds or van der Waals interactions).

For This compound , QTAIM would be used to characterize all the bonds within the molecule, including the C-S, S-N, and C-N bonds of the thiadiazole ring, providing a quantitative measure of their covalent character. It could also reveal weaker interactions, such as intramolecular hydrogen bonds. rsc.org

Illustrative Data Table: QTAIM Bond Critical Point Analysis for a Thiadiazole Derivative

Bondρ(r) (e/ų)∇²ρ(r) (e/Å⁵)H(r) (Hartree/ų)Bond Type
C=N0.45-0.68-0.55Covalent
C-S0.210.15-0.12Polar Covalent
S-N0.180.25-0.09Polar Covalent

Studies on Linear and Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge separation can exhibit nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. analis.com.my Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. researchgate.netfrontiersin.org

The key NLO properties calculated are:

Polarizability (α): A measure of the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The second-order NLO response, which is responsible for effects like second-harmonic generation. A non-zero β value is only possible for non-centrosymmetric molecules.

Second Hyperpolarizability (γ): The third-order NLO response.

For This compound , computational studies would first determine its optimized geometry and then calculate these NLO properties. The presence of the electron-withdrawing cyano groups and the polarizable sulfur atoms suggests that this molecule could have interesting NLO properties. The calculations would reveal the magnitude of the hyperpolarizabilities and how they are influenced by the molecular structure.

Illustrative Data Table: Calculated NLO Properties for a Thiadiazole Derivative

PropertyComponentCalculated Value (a.u.)
Dipole Moment (µ)µ_total3.5 D
Polarizability (α)α_iso150.2
First Hyperpolarizability (β)β_total450.8
Second Hyperpolarizability (γ)γ_iso2.5 x 10⁵

Chemical Reactivity and Transformation Studies of 3,5 Bis Cyanomethylthio 1,2,4 Thiadiazole

Nucleophilic Substitution Reactions and Kinetics Involving Cyanomethylthio Moieties

The 1,2,4-thiadiazole (B1232254) ring is an electron-deficient heterocycle, which renders the carbon atoms at positions 3 and 5 susceptible to nucleophilic attack. isres.org This reactivity is a cornerstone of its chemistry. In 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole, the cyanomethylthio (-SCH₂CN) groups are positioned at these electrophilic centers. These moieties can function as leaving groups in nucleophilic substitution reactions.

Studies on analogous systems, such as 3,5-dichloro-1,2,4-thiadiazole (B1299824), have demonstrated that halogens at these positions are readily displaced by various nucleophiles. researchgate.net Sequential substitution is possible, allowing for the synthesis of unsymmetrically substituted thiadiazoles. researchgate.net Similarly, research on fused imidazo[1,2-d] isres.orgnih.govacs.orgthiadiazole systems has shown that a tosylate group at the C-3 position can be effectively displaced via a nucleophilic aromatic substitution (SNAr) mechanism with amines and alkoxides. nih.gov

Given that thioethers can act as leaving groups, it is chemically plausible that the cyanomethylthio moieties of the title compound can be displaced by strong nucleophiles. The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atoms of the thiadiazole ring.

The kinetics of such a reaction would be influenced by several factors:

Nucleophile Strength: Stronger nucleophiles would facilitate faster reaction rates.

Solvent: Polar aprotic solvents would be expected to accelerate the rate of an SNAr reaction.

Temperature: Higher temperatures would increase the reaction rate, although they could also promote side reactions like ring-opening.

While specific kinetic data for the nucleophilic displacement on this compound is not extensively documented, the principles derived from halo- and tosyl-substituted analogs provide a strong framework for predicting its behavior.

Electrophilic Reactions of the 1,2,4-Thiadiazole Ring and Substituent Effects

The inherent electron deficiency of the 1,2,4-thiadiazole ring makes it highly resistant to electrophilic substitution reactions such as nitration or Friedel-Crafts acylation. isres.org The two pyridine-like nitrogen atoms strongly withdraw electron density from the carbon atoms, deactivating the ring towards attack by electrophiles.

The substituents at the 3 and 5 positions significantly influence the ring's electronic properties. The cyanomethylthio groups in the title compound are electron-withdrawing in nature, further deactivating the heterocyclic core. Consequently, electrophilic attack directly on the thiadiazole ring of this compound is highly unfavorable under standard conditions.

However, electrophilic halogenation has been achieved on related, yet more electron-rich, fused thiadiazole systems. For instance, regioselective iodination at the C-5 position of an imidazo[1,2-d] isres.orgnih.govacs.orgthiadiazole platform has been successfully performed, enabling further synthetic transformations. nih.gov Bromination of other fused imidazothiadiazoles using N-bromosuccinimide (NBS) has also been reported. researchgate.net These examples suggest that while challenging, electrophilic substitution is not impossible within the broader class of thiadiazole-containing compounds, though it typically requires either an activated (e.g., fused or amino-substituted) ring system or forcing reaction conditions that the title compound is unlikely to withstand without decomposition.

Ring-Opening and Ring-Closure Reactions of the Thiadiazole Core

The stability of the 1,2,4-thiadiazole ring is finite, and it can undergo cleavage under specific conditions. One of the most significant reactions is nucleophile-induced ring-opening. Research on 2,3,5-substituted isres.orgnih.govacs.org-thiadiazoles as covalent inhibitors for SARS-CoV-2 3CL protease has provided detailed mechanistic insight into this process. In this context, the sulfur atom of a catalytic cysteine residue in the enzyme acts as a nucleophile, attacking one of the ring carbons. This attack initiates a ring-opening metathesis reaction, leading to the formation of a covalent bond between the inhibitor and the enzyme and the destruction of the heterocyclic core.

General chemical reactivity studies also indicate that the thiadiazole nucleus can be susceptible to ring-opening when treated with strong bases. nih.gov This process typically involves nucleophilic attack at a ring carbon followed by cleavage of a nitrogen-sulfur or carbon-sulfur bond.

Conversely, ring-closure reactions are the foundation of thiadiazole synthesis. Numerous methods exist, but a prevalent strategy for forming the 3,5-disubstituted 1,2,4-thiadiazole scaffold is the oxidative dimerization of thioamides. acs.org Another innovative approach involves the base-mediated intramolecular dehydrogenative N–S coupling of thioacylbenzamidine intermediates. acs.org Understanding these ring-closure mechanisms provides insight into the thermodynamic stability of the ring and the potential for these reactions to be reversible under certain conditions.

Oxidative and Reductive Transformations and their Mechanism

The oxidative and reductive chemistry of this compound is primarily dictated by its functional groups: the thioether linkages, the cyano groups, and the thiadiazole ring itself.

Oxidative Transformations The thiadiazole ring is generally stable towards oxidizing agents. isres.org However, the side chains are more susceptible to transformation. Research on the closely related 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles under Radziszewski reaction conditions (H₂O₂, KOH) demonstrates that the acrylonitrile (B1666552) moieties are readily oxidized. mdpi.comsciforum.net This reaction involves two key transformations:

Oxidative hydrolysis of the nitrile (cyano group) to a primary amide.

Simultaneous epoxidation of the carbon-carbon double bond in the styryl group. mdpi.com

For this compound, which lacks the C=C double bond in its side chains, a similar oxidation would be expected to convert the cyanomethyl groups into amide groups, yielding the corresponding bis(amido-methylthio) derivative. The Radziszewski mechanism for nitrile hydrolysis is believed to proceed via nucleophilic attack of a hydroperoxide anion on the nitrile carbon, followed by rearrangement to form a peroxycarboximidic acid intermediate, which then decomposes to the amide. researchgate.net The thioether (-S-) linkages could also be susceptible to oxidation to sulfoxides (S=O) or sulfones (O=S=O) with stronger oxidizing agents.

Table 1: Potential Oxidation Products of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazole under Radziszewski Conditions mdpi.comsciforum.net
Reactant FragmentReaction ConditionResulting Functional GroupProduct Type
Acrylonitrile Side ChainH₂O₂, aq. KOH, EtOHEpoxyamideMixture of regioisomeric mono-epoxyamides
Acrylonitrile Side ChainH₂O₂, aq. KOH, EtOH (prolonged)Di-epoxyamideIsolated in one reported case

Reductive Transformations The 1,2,4-thiadiazole ring and its substituents show varied reactivity towards reducing agents.

Thiadiazole Ring: The aromatic ring is generally resistant to reduction by mild hydride reagents like sodium borohydride (B1222165) (NaBH₄).

Cyano Groups: The nitrile function is also resistant to NaBH₄ but can be reduced to a primary amine by stronger reagents such as lithium aluminum hydride (LiAlH₄). ucalgary.ca

Thioether Linkages: Thioether bonds are typically stable under standard hydride reduction conditions.

Therefore, treatment of this compound with NaBH₄ is not expected to cause any significant transformation. scholarsportal.info Catalytic hydrogenation or the use of potent reducing agents would be required to reduce the cyano groups or potentially cleave the ring.

Catalytic Reactions Involving this compound

The direct participation of this compound in catalytic cycles as a substrate is not widely reported. However, the reactivity of the 1,2,4-thiadiazole core in key catalytic processes has been established with appropriately functionalized analogs.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for C-C bond formation. These reactions are highly effective on halo-substituted 1,2,5-thiadiazoles researchgate.net and fused imidazo[1,2-d] isres.orgnih.govacs.orgthiadiazoles. nih.gov For instance, 3,5-dichloro-1,2,4-thiadiazole can be selectively coupled with arylboronic acids to form 5-aryl-3-chloro-1,2,4-thiadiazoles. researchgate.net This demonstrates that the thiadiazole ring is a viable scaffold for such transformations. While the cyanomethylthio group is not a typical coupling handle, its synthetic replacement with a halogen would yield a precursor suitable for these catalytic reactions.

Furthermore, palladium-catalyzed C-H/C-H cross-coupling has been developed for other sulfur-containing heterocycles like benzothiazoles. rsc.org This suggests the potential for developing catalytic methods to directly functionalize the C-H bonds of the methylene (B1212753) groups in the side chains of the title compound, offering a pathway to more complex derivatives without pre-functionalization.

Mechanistic Investigations of Novel Chemical Transformations

Detailed mechanistic studies have unveiled unique transformations related to the 1,2,4-thiadiazole scaffold.

One of the most intriguing is the proposed radical mechanism for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles. The reaction of an amidine with a dithioester in the presence of sodium hydride and DMF is proposed to proceed not through simple condensation but via an "electron-catalyzed" radical chain process. acs.org This pathway involves the formation of a radical anion, which undergoes fragmentation and subsequent intramolecular N-S coupling to form the thiadiazole ring. acs.org The reaction is inhibited by radical scavengers like TEMPO, supporting the proposed mechanism.

The mechanism of the Radziszewski oxidation of unsaturated nitriles, as it applies to thiadiazole derivatives, is another area of interest. mdpi.comsciforum.net The chemiluminescent nature of this reaction points to the involvement of singlet oxygen in certain cases, although the primary pathway for amide formation from nitriles involves a peroxycarboximidic acid intermediate. researchgate.net

Finally, the covalent inhibition of proteases via ring-opening metathesis provides a clear, biologically relevant mechanism for the transformation of the thiadiazole ring. The nucleophilic attack by a cysteine thiol on the C5 position of the thiadiazole ring, followed by N-S bond cleavage, illustrates a novel mode of action and a key reactivity pathway for this heterocyclic system.

Synthesis and Comprehensive Characterization of Analogs and Derivatives of 3,5 Bis Cyanomethylthio 1,2,4 Thiadiazole

Systematic Modification of Cyanomethylthio Substituents

The modification of the 3,5-bis(cyanomethylthio)-1,2,4-thiadiazole structure can be systematically approached through two primary strategies: varying the thio-linked substituent or chemically transforming the existing cyanomethyl group.

The most direct method for creating analogs involves the alkylation of the 3,5-dimercapto-1,2,4-thiadiazole precursor with a diverse range of alkylating agents. researchgate.netuzhnu.edu.ua This approach allows for the introduction of various functionalities in place of the cyanomethyl groups. The reaction of the dimercapto-thiadiazole salt with different organic halides under basic conditions can yield a library of symmetrically or asymmetrically substituted derivatives. uzhnu.edu.ua For instance, using alkyl halides, benzyl (B1604629) halides, or functionalized halides like ethyl bromoacetate (B1195939) leads to derivatives with distinct steric and electronic profiles. researchgate.netmdpi.com Efficient protocols for the synthesis of 3,5-bis(alkylthio)-1,2,4-thiadiazoles have been developed, including methods like the oxidative dimerization of S-alkyl dithiocarbamates. researchgate.net

A second strategy involves the chemical transformation of the nitrile moiety (-C≡N) on the parent compound. The cyano group is a versatile functional group that can be converted into other functionalities through standard organic reactions. These transformations include:

Hydrolysis: Acidic or basic hydrolysis of the nitrile groups can convert them into carboxylic acids, yielding 2,2'-((1,2,4-thiadiazole-3,5-diyl)bis(sulfanediyl))diacetic acid.

Reduction: Catalytic hydrogenation or reduction with agents like lithium aluminum hydride can reduce the nitriles to primary amines, affording 2,2'-((1,2,4-thiadiazole-3,5-diyl)bis(sulfanediyl))di(ethan-1-amine).

Cycloaddition: The nitrile group can participate in cycloaddition reactions to form other heterocyclic rings, such as tetrazoles.

These modifications allow for the generation of a wide array of derivatives with tailored properties, as summarized in the table below.

Table 1: Representative Analogs of 3,5-Disubstituted-1,2,4-Thiadiazole via Modification of Thio-Substituents

Substituent at C3 and C5 Reagent for Synthesis Resulting Analog
-SCH₃ Methyl iodide 3,5-Bis(methylthio)-1,2,4-thiadiazole
-SCH₂CH₂OH 2-Bromoethanol 2,2'-((1,2,4-Thiadiazole-3,5-diyl)bis(sulfanediyl))di(ethan-1-ol)
-SCH₂Ph Benzyl bromide 3,5-Bis(benzylthio)-1,2,4-thiadiazole
-SCH₂COOH Bromoacetic acid 2,2'-((1,2,4-Thiadiazole-3,5-diyl)bis(sulfanediyl))diacetic acid

Exploration of Substituent Effects on Electronic and Reactivity Profiles

The electronic nature and reactivity of the 1,2,4-thiadiazole (B1232254) ring are highly influenced by the substituents at the 3- and 5-positions. isres.org Replacing the cyanomethylthio groups with other moieties can significantly alter the electron density distribution within the heterocyclic core.

The reactivity of the thiadiazole ring is also dependent on the substituent. Generally, the 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. isres.org The nature of the leaving group and the electronic character of the substituent at the 3-position can influence the rate and success of such reactions. For example, in the synthesis of thiadiazoles from thiobenzamides, it has been noted that both electron-donating (methyl, methoxy) and electron-withdrawing (halogens) substituents on the aryl ring are well-tolerated, though they can affect reaction yields. acs.org The electronic properties of aryl substituents have been shown to directly tune the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of thiadiazole systems, with the HOMO level being particularly sensitive to the nature of the substituent. tandfonline.com

Design and Synthesis of Hybrid Scaffolds Incorporating the 1,2,4-Thiadiazole Moiety

A powerful strategy in medicinal chemistry involves creating hybrid molecules by combining different heterocyclic scaffolds to access novel chemical space and biological activities. The 1,2,4-thiadiazole core from this compound is an excellent building block for such hybrid structures.

One common approach is the synthesis of molecules where the 1,2,4-thiadiazole ring is covalently linked to another heterocycle. For instance, a library of 1,2,4-thiadiazole-1,2,4-triazole derivatives bearing an amide linkage has been designed and synthesized. nih.gov Another method involves modifying a precursor to build a second ring onto the thiadiazole. The synthesis of 2,2'-((1,2,4-thiadiazole-3,5-diyl)bis(sulfanediyl))diacetohydrazide from the parent compound provides a key intermediate that can be cyclized with various reagents to form new heterocyclic rings, such as 1,3,4-oxadiazoles or 1,2,4-triazoles, attached to the thioether arms. mdpi.com

Fused heterocyclic systems represent another class of hybrid scaffolds. A straightforward strategy has been developed for 3,5-disubstituted imidazo[1,2-d] researchgate.netnih.govorganic-chemistry.orgthiadiazole derivatives, which involves building the imidazole (B134444) ring onto a thiadiazole precursor. nih.gov Similarly, 7H-1,2,4-triazolo[3,4-b] nih.govorganic-chemistry.orgrsc.orgthiadiazines have been prepared starting from 3-aryl-4-amino-5-mercapto-4H-1,2,4-triazoles, demonstrating the fusion of triazole and thiadiazine rings. nih.gov These synthetic endeavors create rigid, polycyclic structures with unique three-dimensional shapes.

Table 3: Examples of Hybrid Scaffolds Incorporating the 1,2,4-Thiadiazole Moiety

Hybrid Scaffold Type Description Synthetic Precursor Example Reference
Linked Heterocycles 1,2,4-Thiadiazole linked to 1,2,4-triazole (B32235) via an amide bond. 3,4,5-trimethoxybenzamidine nih.gov
Fused Imidazo-Thiadiazole An imidazole ring fused to the 1,2,4-thiadiazole core. 2-Mercaptoimidazole nih.gov
Linked Triazole-Thiadiazole A 1,3,4-thiadiazole (B1197879) ring attached to a 1,2,4-triazol-3(5)-one via a methyl linker. Di-[3(methyl-2-yl-methyl)-4,5-dihydro-1H- researchgate.netnih.govorganic-chemistry.org-triazole-5-one-4yl]-n-alkanes mdpi.com

Structure-Property Relationships in Derivative Series

Understanding the relationship between a molecule's structure and its resulting properties is fundamental to rational chemical design. For derivatives of this compound, systematic structural modifications lead to predictable changes in physicochemical and electronic properties. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for elucidating these connections. ymerdigital.comdoi.org

QSPR models have been successfully used to estimate spectral parameters (IR, NMR) of novel thiadiazole derivatives based on theoretical molecular descriptors. doi.org This indicates that properties like chemical shifts and bond vibration frequencies are directly correlated to the structural and electronic features of the substituents. For example, the electronic properties, and by extension other properties, are strongly dependent on the nature of the aryl substituent groups attached to the core. tandfonline.com

In derivative series, specific structural changes have been correlated with functional outcomes. For instance, in a series of neuroprotective 1,2,4-thiadiazoles, placing a CF₃-group at the para-position of a phenyl substituent led to the maximum increase in biological activity compared to other groups like -CH₃, -Cl, or -OCH₃. researchgate.net In another study, QSAR models were developed for thiadiazole derivatives as anticancer agents, identifying key molecular properties essential for their activity. ymerdigital.comnih.gov These models rely on descriptors that quantify aspects of the molecular structure, such as shape, size, and electronic distribution.

By systematically altering the cyanomethylthio substituents, as described in section 6.1, one can directly probe these structure-property relationships. Replacing the cyanomethyl group with a carboxylic acid group, for example, would drastically increase polarity and water solubility, while replacing it with a long alkyl chain would increase lipophilicity. These changes, in turn, affect the molecule's interactions with its environment, its spectral characteristics, and its potential applications.

Table 4: Structure-Property Relationship Examples in 1,2,4-Thiadiazole Derivatives

Structural Modification Property Investigated Observed Relationship Reference
Varying aryl substituents (e.g., phenyl, thienyl, furanyl) HOMO/LUMO Energy Levels The HOMO level was found to be strongly dependent on the nature of the aryl substituent, directly tuning the electronic gap. tandfonline.com
Varying para-substituents on a phenyl ring Neuroprotective Activity A para-CF₃ group resulted in higher activity compared to -CH₃, -Cl, and -OCH₃ groups. researchgate.net
Introduction of an acrylamide (B121943) moiety Antiproliferative Activity Certain derivatives showed excellent activity, which was successfully modeled using 4D-QSAR to identify key structural features. nih.gov

Advanced Applications of 3,5 Bis Cyanomethylthio 1,2,4 Thiadiazole and Its Derivatives

Biomedical and Medicinal Chemistry Applications

The unique structural features of the 1,2,4-thiadiazole (B1232254) core, particularly when substituted with cyanomethylthio groups at the 3 and 5 positions, confer upon it the potential to interact with a range of biological targets. The following sections delve into the specific mechanisms of inhibition observed with this compound and its derivatives against various classes of enzymes.

Exploration of Biological Activities (Focus on mechanistic and structural aspects)

The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold containing one sulfur and two nitrogen atoms. This structural motif is considered a bioisostere of other key heterocycles found in biologically active molecules, which has prompted extensive research into its pharmacological potential. nih.gov The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact with various biological targets. nih.gov

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of the 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) nuclei, which share structural similarities with 1,2,4-thiadiazoles, have demonstrated notable antimicrobial properties. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

For instance, certain 2,5-disubstituted-1,3,4-thiadiazole derivatives clubbed with a 1,2,4-triazole moiety have shown potent antibacterial and antifungal activities. The presence of a Schiff base linkage in these hybrid molecules was found to be crucial for their high antimicrobial efficacy. nih.gov Studies on a series of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group revealed that substitutions on both heterocyclic rings play a vital role in their antimicrobial activities. nih.gov One such derivative, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide , exhibited significant antibacterial effects against Xanthomonas oryzae pv. oryzicola and X. oryzae pv. oryzae. nih.gov

The antibacterial mechanism of some 1,3,4-thiadiazole derivatives has been investigated through docking studies, which suggest the inhibition of bacterial proteins like Kinase ThiM from Klebsiella pneumoniae and proteins from Staphylococcus epidermidis. rsc.org

Table 1: Antibacterial Activity of Selected Thiadiazole Derivatives

Compound/Derivative Class Target Organism Activity/Mechanism
2,5-disubstituted-1,3,4-thiadiazoles with 1,2,4-triazole and Schiff base Gram-positive bacteria Excellent inhibition at MIC 4–8 μg/mL nih.gov
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide Xanthomonas oryzae pv. oryzae 56% inhibition at 100 μg/mL nih.gov
Antiviral Activity

The antiviral potential of thiadiazole derivatives has been explored against a range of viruses. The structural features of these compounds, particularly their ability to mimic natural nucleosides, are thought to contribute to their antiviral effects. nih.gov

Derivatives of 1,3,4-thiadiazole have shown activity against plant viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus. arkat-usa.org For instance, certain pyrrolyl-1,3,4-thiadiazole derivatives have demonstrated activity against West Nile virus and Dengue virus. arkat-usa.org Furthermore, some 1,3,4-thiadiazole derivatives have been identified as promising agents against HIV-1. arkat-usa.org Structural analysis of 1,2,4-triazole derivatives, which are structurally related to 1,2,4-thiadiazoles, has revealed that a rigid bond between the triazole and an aryl ring, along with lipophilic substituents, are common features of active compounds against various viruses, including hepatitis C, influenza, and herpes simplex viruses. nih.gov

Anticancer Mechanisms and Antiproliferative Effects

Thiadiazole derivatives have emerged as a significant class of compounds with anticancer properties, acting through various mechanisms. nih.gov One of the key mechanisms is the inhibition of tubulin polymerization, a critical process in cell division. nih.gov Analogs of combretastatin (B1194345) A-4, where the olefin group is replaced by a 1,2,3-thiadiazole (B1210528) ring, have shown potent cytotoxicity against several human cancer cell lines, including myeloid leukemia (HL-60) and colon adenocarcinoma (HCT-116), with IC50 values in the nanomolar range. nih.gov These compounds were found to arrest the cell cycle at the G2/M phase. nih.gov

Another important target for thiadiazole derivatives is the heat shock protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins. nih.gov Inhibition of Hsp90 by 1,2,3-thiadiazole derivatives leads to the degradation of client proteins like CRAF, ERBB2, and CDK4, resulting in antiproliferative activity. nih.gov

Furthermore, derivatives of 3-substituted benzo nih.govuran.uaimidazo[1,2-d] nih.govresearchgate.netneliti.comthiadiazole have demonstrated considerable activity in human myeloid leukemia cell lines (HL-60 and U937) with IC50 values ranging from 0.24 to 1.72 μM. nih.gov The interference with DNA replication processes is another proposed anticancer mechanism for 1,3,4-thiadiazole derivatives, owing to their bioisosteric relationship with pyrimidine. mdpi.comnih.gov

Table 2: Anticancer Activity of Selected Thiadiazole Derivatives

Compound/Derivative Class Cancer Cell Line IC50 Value Mechanism of Action
1,2,3-Thiadiazole analogs of combretastatin A-4 HL-60, HCT-116 13.4 to 86.6 nM nih.gov Tubulin polymerization inhibition, G2/M arrest nih.gov
3-Substituted benzo nih.govuran.uaimidazo[1,2-d] nih.govresearchgate.netneliti.comthiadiazole derivatives HL-60, U937 0.24 to 1.72 μM nih.gov Not specified
1,2,3-Thiadiazole derivatives HCT-116 GI50 3.2 to 4.6 μM nih.gov Hsp90 inhibition nih.gov
Antiparasitic Activity (Antileishmanial, Antimalarial)

The thiadiazole scaffold is a key component in several compounds with antiparasitic activity. researchgate.net The commercially available drug Megazol, an antiparasitic agent, features a 1,3,4-thiadiazole ring. nih.gov

Derivatives of 1,3,4-thiadiazole have shown promising antileishmanial activity against both promastigote and amastigote forms of Leishmania major. nih.gov Docking studies suggest that these compounds may exert their effect by interacting with enzymes crucial for parasite survival, such as TgCDPK1 and ROP18 kinase in Toxoplasma gondii. nih.gov Tris-1,3,4-thiadiazole derivatives have demonstrated potent antiparasitic effects against acute T. gondii infection in mice. nih.gov

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Thiadiazole derivatives have shown potential in this area. cbijournal.com A series of 2,5-disubstituted-1,3,4-thiadiazoles were screened for their activity against Mycobacterium tuberculosis H37Rv, with 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showing the highest inhibitory activity. acs.org

Derivatives of 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole have also been synthesized and tested, with some compounds exhibiting significant minimum inhibitory concentration (MIC) values against M. tuberculosis. connectjournals.com The mechanism of action for some of these derivatives is believed to involve the inhibition of enzymes like enoyl-ACP reductase (InhA). mdpi.com

Table 3: Antitubercular Activity of Selected Thiadiazole Derivatives

Compound/Derivative Class Target Organism Activity
2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole Mycobacterium tuberculosis H37Rv 69% inhibition at >6.25 µL/mL acs.org
Fatty-acid thiadiazole derivatives Mycobacterium tuberculosis H37Rv MIC of 2.34 μg/mL for the most active compound mdpi.com
Anti-inflammatory and Analgesic Mechanisms

Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been investigated for their anti-inflammatory and analgesic properties. uran.uaneliti.com The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.com

Studies on 1,2,4-triazole-conjugated 1,3,4-thiadiazole hybrids have identified potent cyclooxygenase inhibitors. mdpi.com Molecular docking studies have further elucidated the binding of these derivatives to the active site of COX enzymes. neliti.com Some derivatives have shown anti-inflammatory effects comparable to standard drugs like diclofenac (B195802) and indomethacin (B1671933) in in vivo models. mdpi.comneliti.com The introduction of specific substituents, such as electron-donating groups on an indole (B1671886) ring, has been shown to influence the anti-inflammatory and analgesic activity of these compounds. neliti.com

Antidepressant and Anxiolytic Activity Pathways

While much of the research on the central nervous system (CNS) activity of thiadiazoles has focused on the 1,3,4-thiadiazole isomer, the findings provide valuable insights into the potential pathways for 1,2,4-thiadiazole derivatives. Studies on various thiadiazole compounds have demonstrated significant antidepressant and anxiolytic properties. acs.orgnih.govacs.orgwisdomlib.orgresearchgate.net

Derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole, for instance, have shown marked antidepressant and anxiolytic effects, with potency comparable to reference drugs like Imipramine and Diazepam. acs.orgnih.gov Pharmacological screening of these compounds often reveals a mixed antidepressant-anxiolytic profile. acs.org A common feature observed in active compounds is a U-shaped dose-response curve, which suggests a complex mechanism of action possibly related to the serotonergic (5-HT) system. acs.orgacs.org The involvement of the serotonergic system is a well-documented pathway in the pathophysiology of depression and anxiety. acs.orgacs.org

Similarly, novel 1,3,4-thiadiazole derivatives linked to piperazine (B1678402) moieties have exhibited notable antidepressant-like activity in preclinical models such as the tail-suspension and modified forced swimming tests. nih.gov The mechanism is often suggested to be linked to serotonergic pathways, as active compounds typically increase swimming performance without affecting climbing behavior in the forced swim test. nih.gov These findings suggest that the thiadiazole scaffold, in general, is a promising base for developing new CNS-active agents, and similar mechanisms could be explored for 1,2,4-thiadiazole derivatives.

Other Pharmacological Profiles and Underlying Mechanisms (e.g., anti-glaucoma, anti-ulcer)

The versatility of the thiadiazole ring extends to other therapeutic areas, including the treatment of glaucoma and ulcers.

Anti-glaucoma Activity: The mechanism for anti-glaucoma agents often involves the inhibition of carbonic anhydrase (CA), an enzyme crucial for aqueous humor formation in the eye. Marketed drugs like Acetazolamide and Methazolamide, which are based on the 1,3,4-thiadiazole scaffold, are potent CA inhibitors. nih.govacs.org Research into novel 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives has shown that these compounds can be potent inhibitors of human carbonic anhydrase isoenzymes (hCA-I and hCA-II), suggesting their potential for treating glaucoma. nih.gov

Anti-ulcer Activity: Certain 1,2,4-thiadiazole derivatives have been specifically noted for their anti-ulcerative properties. nih.gov While detailed mechanistic studies on these specific compounds are limited in the provided context, anti-ulcer activity for other related heterocyclic systems, such as imidazo[2,1-b]thiazole (B1210989) derivatives, has been linked to antisecretory effects on gastric glands. nih.gov This suggests that 1,2,4-thiadiazoles may act through similar pathways involving the inhibition of gastric acid secretion.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For thiadiazole derivatives, SAR studies have provided key insights into the molecular features that govern their pharmacological effects. rsc.orgnih.gov

For antimicrobial 1,3,4-thiadiazole derivatives, SAR analysis has shown that the nature and position of substituents are critical. For example, in a series of 2-amino-1,3,4-thiadiazoles, the introduction of an adamantyl moiety at the C-5 position increased antifungal activity. nih.gov In another study, derivatives with p-chlorophenyl and p-nitrophenyl groups showed enhanced activity against Gram-positive bacteria. nih.gov

In the context of α-glucosidase inhibitors based on the 1,3,4-thiadiazole scaffold, SAR studies revealed that compounds with strong electron-donating or electron-withdrawing groups at either end of the molecule exhibited better inhibitory profiles than those with bulky groups. acs.org Conversely, the presence of methoxy (B1213986) groups on a terminal phenyl ring was found to decrease activity. acs.org

For anticancer 1,2,4-thiadiazole-1,2,4-triazole derivatives, the nature of the substituent on the triazole ring significantly influences activity. The linking amide functionality and the specific substituents on the terminal phenyl ring are key determinants of cytotoxic potency. These studies help in the rational design of new derivatives with improved efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics in Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the molecular structure of compounds with their biological activities, enabling the prediction of activity for new, untested molecules. ymerdigital.com This approach is instrumental in modern drug discovery for optimizing lead compounds and prioritizing synthesis efforts. researchgate.net

QSAR models are mathematical equations that relate chemical structure to activity. The process involves calculating numerical representations of molecular properties, known as descriptors, and using statistical methods to build a predictive model. ymerdigital.com This methodology has been successfully applied to various classes of thiadiazole derivatives to model their anticancer, antimicrobial, and enzyme inhibitory activities. sciforum.netresearchgate.netnih.govnih.gov

Selection of Molecular Descriptors and Statistical Model Development (MLR, RNLM, ANN, PCA)

The foundation of a robust QSAR model lies in the selection of meaningful molecular descriptors and the application of appropriate statistical methods.

Molecular Descriptors: Descriptors are numerical values that encode different aspects of a molecule's structure. Thousands can be calculated, falling into categories such as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), and 3D descriptors (e.g., steric and electronic fields). ymerdigital.com Feature selection techniques, such as Fisher score or genetic algorithms, are often used to identify the most relevant descriptors from a large pool. ymerdigital.comsciforum.net

Statistical Models: Once descriptors are selected, a mathematical model is developed. Common methods include:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the biological activity to a combination of descriptors. It is widely used for its simplicity and interpretability. ymerdigital.comresearchgate.netresearchgate.net

Artificial Neural Networks (ANN): ANNs are non-linear models inspired by the human brain. They can capture more complex relationships between structure and activity and often provide better predictive power than linear methods. researchgate.netresearchgate.netnih.gov

Principal Component Analysis (PCA): PCA is a data reduction technique often used as a preliminary step to group similar compounds or to select descriptors by reducing the dimensionality of the data while retaining most of the variance. researchgate.net

The development of QSAR models for thiadiazole derivatives has successfully employed these techniques. For example, studies on 1,3,4-thiadiazoles as anticancer agents have used MLR to build predictive models. ymerdigital.com In other research on 1,2,4-thiadiazole-1,2,4-triazole derivatives, ANN models were found to have superior predictive capability compared to MLR models. researchgate.net

Table 1: Common Statistical Models in QSAR Studies of Thiadiazole Derivatives

Model Type Description Application Example
MLR Develops a linear equation between descriptors and activity. Predicting anti-proliferative activity of 1,3,4-thiadiazole derivatives. ymerdigital.com
ANN A non-linear model capable of learning complex patterns. Shown to be more predictive than MLR for 1,2,4-thiadiazole-1,2,4-triazole anticancer activity. researchgate.net
PCA Reduces the dimensionality of descriptor data. Used in the QSAR analysis of 2-aryl-1,3,4-thiadiazole derivatives. researchgate.net
Validation of QSAR Models and Applicability Domain Analysis

A QSAR model is only useful if it is robust and predictive. Therefore, rigorous validation is a critical step, as mandated by principles from the Organisation for Economic Co-operation and Development (OECD). ymerdigital.comsciforum.net

Model Validation: Validation is performed to assess the reliability and predictive power of the model.

Internal Validation: This is often done using cross-validation techniques like leave-one-out (LOO), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The cross-validated correlation coefficient (Q²) is a key metric. researchgate.net

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used during model development. The predictive R² (R²_pred) is calculated for this set. ymerdigital.comresearchgate.net

Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. It ensures that predictions are only made for compounds similar to those used to train the model. The leverage approach is a common method for defining the AD, where a Williams plot visualizes the standardized residuals versus the leverage values of the compounds. ymerdigital.comresearchgate.net Any new compound falling outside this domain may not be predicted accurately. nih.gov

Advanced 4D-QSAR Methodologies

To overcome the limitations of traditional 3D-QSAR, which typically uses a single conformation and alignment, 4D-QSAR methodologies have been developed. This advanced approach incorporates the fourth dimension: an ensemble of conformations for each molecule, providing a more dynamic and realistic representation of the ligand. nih.gov

In a 4D-QSAR study, molecular dynamics simulations are used to generate a conformational ensemble profile for each compound. researchgate.net These conformations are then placed in a grid cell space, and descriptors are generated based on the interactions of different atom types within the grid. This method explicitly accounts for conformational flexibility and alignment, which are often fixed in 3D-QSAR. nih.gov

A robust 4D-QSAR model was developed for a series of thiadiazole derivatives bearing an acrylamide (B121943) moiety that act as EGFR inhibitors. nih.govtandfonline.com The model was constructed using a genetic algorithm for variable selection and showed excellent statistical reliability (r² = 0.82, Q²_LOO = 0.67, r²_Pred = 0.78), demonstrating its strong predictive power for designing novel anticancer agents. nih.govtandfonline.comscispace.com

Molecular Docking and Molecular Dynamics Simulations for Receptor-Ligand Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial in understanding the interactions between 1,2,4-thiadiazole derivatives and their biological targets. nih.gov These techniques predict the binding affinity and orientation of a ligand within a protein's active site, guiding the design of more potent and selective inhibitors. nih.gov

Molecular docking studies have been extensively applied to various 1,2,4-thiadiazole derivatives to elucidate their mechanism of action. For instance, in the context of anticancer research, derivatives have been docked against receptor tyrosine kinases like VEGFR-2. nih.gov Such studies identify key amino acid residues, like GLU885 and ASP1046 in the VEGFR-2 active site, that form critical hydrogen bonds with the thiadiazole-based ligands, stabilizing the complex. nih.gov Similarly, other research has used docking to evaluate 1,2,4-thiadiazole compounds as potential inhibitors of histone deacetylase (HDAC) enzymes and epidermal growth factor receptor tyrosine kinase (EGFR TK). ajol.infonih.gov The process involves positioning the small molecule (ligand) into the target's binding site and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.govuowasit.edu.iq

Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of the receptor-ligand complex over time. nih.govnih.gov An MD simulation, which can span nanoseconds, assesses the conformational stability of the complex, confirming that the interactions predicted by docking are maintained. nih.govrsc.org These simulations can evaluate parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to confirm the stability of the binding. rsc.org Studies on 1,2,4-triazole derivatives, a related class of heterocycles, have used MD simulations to calculate interaction energies and evaluate the stability of different conformations in various media, such as water or acidic environments. nih.gov This combined approach of docking and MD simulation offers a powerful tool for rational drug design, enabling the in-silico screening and optimization of thiadiazole derivatives before their synthesis. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Studies on Thiadiazole Derivatives This table is interactive. Click on headers to sort.

Derivative Class Target Protein/Enzyme Key Interacting Residues Potential Application
1,3,4-Thiadiazole Derivatives Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) GLU885, ASP1046, ASP1051 Anticancer nih.gov
1,2,4-Thiadiazole Derivatives Histone Deacetylase (HDAC) Zinc-binding group interaction Anticancer ajol.info
1,3,4-Thiadiazole Derivatives Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Not specified Anticancer nih.gov
1,3,4-Thiadiazole Derivatives ADP-sugar pyrophosphatase (NUDT5 Gene) Not specified Antimicrobial uowasit.edu.iq

Prodrug Design Strategies for Enhanced Bioavailability and Target Delivery

The therapeutic potential of many pharmacologically active agents, including thiadiazole derivatives, can be limited by poor biopharmaceutical properties such as low aqueous solubility or inadequate membrane permeability. researchgate.netnih.gov Prodrug design is a well-established strategy to overcome these limitations. researchgate.net A prodrug is a bioreversible derivative of a parent drug molecule that undergoes enzymatic or chemical transformation in vivo to release the active drug. researchgate.net

For heterocyclic compounds like thiadiazoles, prodrug strategies often focus on masking polar functional groups to enhance lipophilicity and, consequently, membrane permeability. researchgate.net For example, research on a 1,3,4-thiadiazole derivative with poor cell entry and weak activity led to the synthesis of its Pivaloyloxymethyl (POM) ester as a prodrug. nih.gov This modification improved cellular uptake and resulted in significantly enhanced biological activity. nih.gov

The primary goal of prodrug design is to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. bohrium.com By temporarily modifying the chemical structure, a prodrug can achieve enhanced bioavailability, allowing for effective oral administration. mdpi.com The design process involves attaching a promoiety to the active drug, which is cleaved at the target site or after absorption into the systemic circulation. researchgate.net For 1,2,4-thiadiazole derivatives intended for neuroprotective applications, studies have focused on determining physicochemical properties like partition coefficients (in n-octanol/buffer and n-hexane/buffer systems) and permeability across artificial membranes to predict their ability to cross the gastrointestinal tract and the blood-brain barrier. nih.govnih.gov This data is essential for designing derivatives with optimal transport properties, which is a key aspect of targeted drug delivery. nih.gov The mesoionic nature of thiadiazoles can also contribute to their ability to cross cellular membranes, which is a favorable characteristic for bioavailability. nih.govmdpi.com

Metabolic Fate and Biotransformation Pathways (Mechanism of action related)

Understanding the metabolic fate and biotransformation of thiadiazole derivatives is critical for evaluating their safety and efficacy. The metabolism of these compounds can lead to either detoxification or bioactivation, where an inert compound is converted into a reactive, and potentially toxic, metabolite. nih.gov

Studies on 2-(alkylthio)-1,3,4-thiadiazoles, which are structurally related to 3,5-bis(cyanomethylthio)-1,2,4-thiadiazole, have revealed a specific bioactivation pathway involving the alkylthio- side chain. nih.gov When incubated with human liver microsomes, these compounds undergo a two-step metabolic process. nih.gov

Enzymatic Oxidation : The sulfur atom of the alkylthio- group is first oxidized by microsomal enzymes (likely cytochrome P450s) to form more reactive sulfoxide (B87167) and sulfone intermediates. nih.gov

Nucleophilic Displacement : These intermediates are then susceptible to nucleophilic attack by endogenous glutathione (B108866) (GSH). This results in the displacement of the entire sulfoxide or sulfone group and the formation of a glutathione adduct. nih.gov

This pathway was confirmed by incubating the synthetically prepared sulfoxide and sulfone derivatives in a buffer, which resulted in the formation of the same GSH adduct. nih.gov The formation of such adducts represents a potential liability in drug design, as it indicates the generation of reactive electrophilic intermediates that could covalently bind to cellular macromolecules. nih.gov This common metabolic pathway raises a structural alert for compounds containing the 2-alkylthio-thiadiazole moiety. nih.gov

Materials Science Applications

Organic Semiconductor Applications

The 1,2,4-thiadiazole ring and its isomers are recognized as valuable components in the field of materials science, particularly for the development of organic semiconductors. researchgate.net These materials are foundational to next-generation plastic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). researchgate.netnih.gov The appeal of thiadiazole-based materials lies in their tunable electronic properties, high stability, and potential for solution-based processing. mdpi.comnih.gov

Electron-Deficient Building Blocks in Conjugated Polymers and Small Molecules

The thiadiazole heterocycle is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. nih.govacs.org This property makes it an excellent electron-accepting (or n-type) building block for constructing π-conjugated polymers and small molecules with specific electronic characteristics. acs.orgossila.com In a common design strategy for organic semiconductors, this electron-deficient thiadiazole unit is combined with an electron-donating (or p-type) unit to create a donor-acceptor (D-A) architecture.

This D-A approach effectively lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is advantageous for several applications. acs.org For instance, in organic solar cells, a lower HOMO level in the polymer donor leads to a higher open-circuit voltage (Voc). acs.org The thiazolo[5,4-d]thiazole (B1587360) fused system is noted for its planarity and electron-deficient character, which promotes strong intermolecular π–π stacking and enhances charge transport. researchgate.netrsc.org Similarly, benzothiadiazole (BT) is a widely used electron-deficient core for creating high-performance semiconductors for various electronic devices. nih.govossila.com

Performance in Organic Thin-Film Transistors (OTFTs)

Organic thin-film transistors (OTFTs) are a key application for thiadiazole-based semiconductors, showcasing their charge-transport capabilities. nih.govrsc.org The performance of an OTFT is primarily evaluated by its charge carrier mobility (µ), which measures how quickly charges can move through the semiconductor film. rsc.org

Several thiadiazole-containing materials have demonstrated promising performance in OTFTs. For example, new π-conjugated polymers incorporating 1,3,4-thiadiazole and thiophene (B33073) units have been synthesized. acs.org A polymer (P2) containing the thiadiazole moiety exhibited a hole mobility of 8.81 × 10⁻² cm² V⁻¹ s⁻¹, a significant improvement over a related polymer without the electron-accepting thiadiazole unit. acs.org In another study, small molecules based on a benzothiadiazole core, specifically 4,7-bis(5-phenylthiophen-2-yl)benzo[c] ajol.infonih.govacs.orgthiadiazole (PT-BTD), were used to fabricate ambipolar transistors with balanced hole and electron mobilities of 0.10 and 0.07 cm² V⁻¹ s⁻¹, respectively. nih.gov The performance of these devices highlights the potential of thiadiazole derivatives as robust semiconductors for advanced electronic applications. nih.gov

Table 2: Performance of Thiadiazole-Based Organic Semiconductors in OTFTs This table is interactive. Click on headers to sort.

Semiconductor Material Mobility Type Mobility (cm² V⁻¹ s⁻¹) Fabrication Method
Polymer P2 (Thiophene-Thiadiazole) Hole 8.81 × 10⁻² Not Specified acs.org
Polymer P1 (Thiophene-Oxadiazole) Hole 1.41 × 10⁻³ Not Specified acs.org
PT-BTD Hole (ambipolar) 0.10 Blended Film nih.gov

Polymer Chemistry: Thiadiazole Derivatives as Monomers for Functional Polymers

Thiadiazole derivatives are valuable monomers for the synthesis of functional polymers with applications in materials science. Thiazole-, thiadiazole-, and oxadiazole-based polymers can be synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of azolyl S-vinyl sulfides. acs.org This method allows for the creation of polymers with controlled molecular weights and narrow molecular weight distributions. acs.org The resulting polymers containing azole units can form metal complexes, leading to materials with interesting optical and electrochemical properties. acs.org For example, polymers derived from thiadiazole and vinyl groups can exhibit strong blue or green fluorescence and are soluble in common organic solvents like chloroform (B151607) and DMF. Poly(aryl-ethynylene) systems, which feature thiadiazole rings linked by acetylene (B1199291) groups, have extended π-conjugation and are being investigated as potential n-type semiconductors.

Ligand Design in Coordination Chemistry and Metal Complexes

The 1,2,4-thiadiazole ring system and its derivatives are effective N,S-type ligands in coordination chemistry, capable of forming complexes with various transition metal ions. researchgate.netresearchgate.net The presence of nitrogen and sulfur heteroatoms provides multiple coordination sites, allowing for the construction of metal complexes with diverse architectures and nuclearities. researchgate.netresearchgate.net For example, 2-amino-1,3,4-thiadiazoles and their derivatives are widely used to create tetracopper(I) and tetrasilver(I) complexes. researchgate.netresearchgate.net

The coordination ability of thiadiazole-derived ligands is influenced by the presence of additional substituents. nih.gov These ligands can adopt various coordination modes, which is particularly evident in their complexes with Cu(II) and Zn(II) ions. nih.gov Metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole with Co(II), Ni(II), and Cu(II) have been synthesized and characterized. nih.gov Similarly, coordination compounds of 1,3,4-thiadiazole-2,5-disulfonamide with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been prepared. nih.gov The resulting metal-organic frameworks and coordination polymers based on thiadiazole ligands have shown potential for applications in luminescence. mdpi.com

Agrochemical Applications of Thiadiazole Derivatives (General Scope)

Thiadiazole derivatives have demonstrated a wide spectrum of biological activities, making them significant in the agrochemical field. researchgate.net These compounds are utilized as pesticides and have shown notable antifungal properties, leading to their development as agricultural fungicides. nih.govnih.gov The lipophilicity imparted by the sulfur atom in the thiadiazole ring is believed to contribute positively to their biological activity. nih.gov

The thiadiazole nucleus is a key component in a variety of compounds with applications as insecticides and pesticides. nih.gov Specifically, 1,3,4-thiadiazole derivatives have been extensively studied and used as pesticides with a broad range of biocidal activities. nih.gov Their diverse applications in the agrochemical sector highlight the importance of this class of heterocyclic compounds. researchgate.netresearchgate.net

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Synthetic Methodologies

A primary challenge in the field is the development of synthetic routes that are not only efficient and high-yielding but also environmentally benign and accommodating of diverse functional groups. While classical methods exist, contemporary research is focused on more sophisticated strategies.

Future efforts should aim to adapt and refine modern synthetic protocols for the 1,2,4-thiadiazole (B1232254) core. Promising methodologies include:

Oxidative Dimerization: The use of green solvents and reagents like molecular iodine or oxone for the oxidative dimerization of S-alkyl dithiocarbamates presents an efficient route to symmetrically substituted 3,5-bis(alkylthio)-1,2,4-thiadiazoles. researchgate.net

One-Pot Reactions: Iodine-mediated one-pot synthesis from readily available nitriles and thioamides has proven effective for creating unsymmetrically disubstituted 1,2,4-thiadiazoles, offering a practical and straightforward approach. rsc.org

Solvent-Free Synthesis: A groundbreaking, environmentally friendly approach involves the one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson's reagent and tert-butyl hydrogen peroxide (TBHP) without any solvent. researchgate.net

Advanced Condensation: The rapid condensation of aryl thioamides with reagents like methyl bromocyanoacetate yields 3,5-diaryl-1,2,4-thiadiazoles in high purity and near-quantitative yields. nih.gov

Cross-Coupling Reactions: For building complex, highly functionalized derivatives, the use of modern cross-coupling reactions is essential. Strategies involving regioselective iodination followed by Suzuki–Miyaura reactions have been developed for related fused thiadiazole systems and could be adapted for this scaffold. nih.gov

A significant unaddressed challenge is the synthesis of sterically hindered derivatives, such as those with multiple ortho-substituents, which often fail or give low yields with current methods. nih.gov Overcoming these limitations is crucial for comprehensively exploring the structure-activity relationships of this compound class.

Integration of Advanced In Silico and Experimental Characterization Techniques

The synergy between computational (in silico) and experimental techniques is revolutionizing chemical research. For a compound like 3,5-Bis(cyanomethylthio)-1,2,4-thiadiazole, this integrated approach is vital for predicting properties and guiding experimental work.

In Silico Techniques: Computational chemistry offers powerful tools to predict the behavior of thiadiazole derivatives before their synthesis. researchgate.net Key methods include:

Molecular Docking: This technique is used to predict the binding orientation and affinity of a molecule to a biological target, such as an enzyme's active site. researchgate.netnih.gov It has been successfully used to study how thiadiazole derivatives interact with targets like the main protease of SARS-CoV-2 and human topoisomerase. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of a ligand-protein complex over time, providing insights that static docking cannot. researchgate.net

Density Functional Theory (DFT): DFT calculations help elucidate the electronic structure, reactivity, and charge distribution of a molecule, which are fundamental to its chemical behavior. researchgate.netresearchgate.net

ADMET Prediction: In silico tools can forecast a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, which is critical for drug development. researchgate.net

Experimental Techniques: Experimental validation is the essential counterpart to computational prediction.

Chromatographic Analysis: Reversed-phase thin-layer chromatography (RP-TLC) is an effective experimental method for determining lipophilicity, a key pharmacokinetic parameter. nih.gov

Spectroscopic and Spectrometric Analysis: Techniques like ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry are indispensable for confirming the structure of newly synthesized compounds. peerj.com X-ray diffraction provides definitive structural proof. peerj.com

A key future direction is to create a robust feedback loop where in silico predictions are rigorously tested by experimental data, and the experimental results are then used to refine the computational models. nih.gov

Table 2: Integrated Characterization Techniques for Thiadiazole Research

Technique Type Application Source
Molecular Docking In Silico Predicts binding modes and affinity to biological targets. researchgate.netnih.govbiruni.edu.tr
MD Simulations In Silico Assesses the stability of ligand-target complexes. researchgate.net
DFT Calculations In Silico Investigates electronic structure and molecular reactivity. researchgate.netresearchgate.net
ADMET Screening In Silico Predicts pharmacokinetic and toxicity profiles. researchgate.net
RP-TLC Experimental Measures lipophilicity and correlates with in silico data. nih.gov

| NMR & Mass Spectrometry | Experimental | Confirms the chemical structure of synthesized compounds. | peerj.com |

Rational Design of Derivatives with Enhanced Potency and Selectivity

The ultimate goal of modifying the this compound structure is to create derivatives with superior performance for specific applications. This requires a shift from broad screening to rational design based on a deep understanding of structure-activity relationships (SAR). mdpi.com

Future research should focus on:

Targeted Modifications: Based on SAR studies, specific parts of the molecule can be identified as critical for activity. For example, in a series of benzimidazole-thiadiazole derivatives, electron-withdrawing groups were found to be crucial for inhibiting the enzyme Casein kinase-2 (CK2). researchgate.net

Hybrid Molecule Design: A promising strategy involves creating hybrid molecules that combine the thiadiazole core with other known pharmacophores. Novel 1,2,4-thiadiazole-1,2,4-triazole hybrids have been designed and shown to possess potent anticancer activity. nih.gov

Isosteric Replacement: The bioisosteric replacement of atoms or groups can have a significant impact on pharmacokinetic properties. Understanding the differences between related scaffolds, such as imidazo[2,1-b] guidechem.comresearchgate.netnih.govthiadiazoles and thiazolo[3,2-b] labshake.comguidechem.comresearchgate.nettriazoles, can guide the design of new derivatives with improved profiles. nih.gov

Building Chemical Libraries: The use of versatile synthetic platforms and reactions like the Suzuki–Miyaura cross-coupling allows for the systematic creation of a large library of derivatives, which can then be screened to identify lead compounds with enhanced potency and selectivity. nih.gov

The challenge lies in designing molecules that are not only potent but also highly selective for their intended target, thereby minimizing off-target effects.

Deeper Elucidation of Molecular Mechanisms in Biological and Material Systems

Understanding how and why a molecule works at the molecular level is a fundamental challenge. For this compound and its derivatives, this means elucidating their precise mechanisms of action.

In biological systems, many thiadiazole derivatives function as enzyme inhibitors. Future work must go beyond simply identifying inhibitory activity to pinpointing the exact interactions that drive it. For instance:

Anticancer Activity: Derivatives of 1,2,4-thiadiazole have been identified as inhibitors of aromatase, an enzyme involved in some types of cancer. nih.gov Other related compounds act as potent inhibitors of Casein kinase-2 (CK2), a protein implicated in cancer cell proliferation, by binding to its ATP-binding site. researchgate.net

Metabolic Disease: Some thiadiazole derivatives inhibit carbonic anhydrase isoforms, which are involved in various physiological processes. biruni.edu.tr

Neurodegenerative Disease: Related compounds have shown inhibitory activity against acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease. biruni.edu.tr

In material systems, thiadiazoles are known to be useful as metal-chelating agents and components in dyes. researchgate.net However, a deeper mechanistic understanding of how the sulfur and nitrogen heteroatoms coordinate with metals or contribute to the electronic properties of functional materials is largely unexplored and represents a significant area for future research.

Exploration of Emerging Applications and Interdisciplinary Research Opportunities

While much of the focus on thiadiazoles has been in medicinal chemistry, the unique properties of the scaffold suggest a much broader range of applications. Exploring these emerging areas requires interdisciplinary collaboration.

Potential future applications include:

Agrochemicals: Thiadiazole derivatives have demonstrated significant antimicrobial activity against plant pathogens like Xanthomonas oryzae and Rhizoctonia solani, in some cases outperforming commercial fungicides. peerj.com This opens a promising avenue for the development of new crop protection agents.

Antiviral Agents: The COVID-19 pandemic spurred research into new antiviral compounds. In silico studies have shown that certain bis-thiadiazole derivatives have the potential to inhibit the main protease of the SARS-CoV-2 virus, suggesting a role in future antiviral drug design. nih.gov

Materials Science: The ability of thiadiazoles to act as oxidation inhibitors, corrosion inhibitors, and metal-chelating agents is known but not fully exploited. researchgate.net Interdisciplinary research between chemists and material scientists could lead to the development of novel functional polymers, coatings, or sensors based on the this compound framework.

The successful exploration of these opportunities will depend on fostering collaborations between synthetic chemists, biologists, pharmacologists, and material scientists to bridge the gap between fundamental research and practical application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-disubstituted 1,2,4-thiadiazoles, and how can oxidative dimerization be optimized?

  • Methodological Answer : 3,5-disubstituted 1,2,4-thiadiazoles can be synthesized via oxidative dimerization of thioamides using molecular oxygen as a green oxidant in aqueous media. Key parameters include reaction temperature (80–100°C), catalyst-free conditions, and stoichiometric control to minimize byproducts. For example, thioamides with electron-withdrawing groups require longer reaction times (~12–24 hours) compared to electron-donating substituents .

Q. How are spectroscopic techniques employed to characterize 3,5-bis(cyanomethylthio)-1,2,4-thiadiazole derivatives?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. For instance, 3,5-bis(4-chlorophenyl)-1,2,4-thiadiazole exhibits distinct aromatic proton signals at δ 7.3–7.5 ppm in ¹H NMR, while cyanomethylthio groups show characteristic S–CH₂–CN peaks at δ 3.8–4.2 ppm. Mass spectrometry (HRMS) and elemental analysis further validate molecular weight and purity .

Q. What role do Suzuki-Miyaura cross-coupling reactions play in functionalizing 1,2,4-thiadiazoles?

  • Methodological Answer : Suzuki-Miyaura reactions enable regioselective introduction of aryl/heteroaryl groups at the 3- and 5-positions of 1,2,4-thiadiazoles. Using 3,5-dichloro-1,2,4-thiadiazole as a scaffold, sequential coupling with boronic acids (1.1–2.2 equivalents) under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields symmetrical or asymmetrical derivatives. Reaction optimization involves temperature control (80–100°C) and inert atmosphere to prevent dehalogenation .

Advanced Research Questions

Q. How can structural isomerization during synthesis impact biological activity, and what strategies mitigate this?

  • Methodological Answer : Partial isomerization (e.g., 1,2,4- to 1,3,4-thiadiazole) can occur during synthesis, leading to mixed products. For example, bis(erlotinib)-substituted thiadiazoles form a 3:2 isomer ratio, altering antiproliferative activity. Chromatographic separation (HPLC, silica gel) and reaction condition tuning (e.g., lower temperature, shorter reaction times) minimize isomerization. Structural confirmation via single-crystal X-ray diffraction is essential for unambiguous assignment .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition data may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., MTT assay for IC₅₀ determination, Amplex Red® fluorometry for enzyme kinetics) and comparative studies using reference compounds (e.g., 3,5-diiodo-1,2,4-thiadiazole as a positive control) improve reproducibility. Meta-analyses of substituent effects (e.g., electron-withdrawing vs. donating groups) also clarify structure-activity relationships (SAR) .

Q. How are computational methods integrated with experimental data to design thiadiazole-based materials for optoelectronics?

  • Methodological Answer : Density functional theory (DFT) calculations predict electron-transport properties (e.g., HOMO/LUMO levels) of 1,2,4-thiadiazole derivatives. For instance, BzCzTHZ and DBzTHZ exhibit LUMO values < −3.0 eV, making them effective hosts in phosphorescent OLEDs. Experimental validation involves cyclic voltammetry for redox potentials and device testing (e.g., power efficiency > 90 lm/W) to correlate computational predictions with performance .

Q. What strategies optimize regioselective electrophilic substitution in 1,2,4-thiadiazole hybrids?

  • Methodological Answer : Electrophilic iodination at the C-5 position of imidazo[1,2-d][1,2,4]thiadiazoles is achieved using N-iodosuccinimide (NIS) in acetic acid at 0–25°C. Regioselectivity is controlled by steric and electronic factors: electron-rich aromatic rings favor C-5 substitution over C-3. Subsequent Suzuki couplings with boronic acids (e.g., phenyl, ferrocenyl) enable diversification. Monitoring via TLC and ¹H NMR ensures reaction progression .

Methodological Notes

  • Synthesis : Prioritize green chemistry principles (e.g., aqueous media, O₂ oxidant) for scalability .
  • Characterization : Combine XRD and spectroscopic data to address structural ambiguities .
  • Biological Testing : Use orthogonal assays (e.g., cytotoxicity + enzyme inhibition) to validate mechanisms .
  • Material Design : Leverage computational tools to screen candidates before experimental synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.